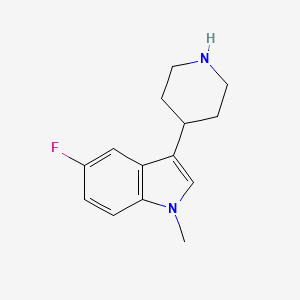

5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the indole family, which is known for its diverse biological activities and presence in many natural products.

Méthodes De Préparation

The synthesis of 5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole typically involves several steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Fluorination: Introduction of the fluorine atom can be done using electrophilic fluorinating agents such as Selectfluor.

Piperidine Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the indole core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Analyse Des Réactions Chimiques

5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups if present.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Palladium on carbon, sodium borohydride.

Nucleophiles: Amines, thiols.

Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted indoles, ketones, and carboxylic acids.

Applications De Recherche Scientifique

5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the piperidine ring can influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar compounds to 5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole include other fluorinated indoles and piperidine-substituted indoles. These compounds share structural similarities but may differ in their biological activities and applications. For example:

5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole: Similar structure but with an indazole core, which can lead to different biological properties.

1-methyl-3-(piperidin-4-yl)-1H-indole: Lacks the fluorine atom, which can affect its reactivity and binding affinity.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Activité Biologique

5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C_{13}H_{15}FN_{2}

- Molecular Weight : 220.27 g/mol

- IUPAC Name : this compound

The presence of the fluorine atom at the 5-position of the indole ring is known to influence the compound's biological activity, often enhancing its binding affinity to various receptors.

1. Receptor Binding Affinity

Recent studies have demonstrated that this compound exhibits high binding affinity for serotonin receptors, particularly the 5-HT_6 receptor. This receptor is implicated in various neurological disorders, including depression and schizophrenia. The compound's affinity for this receptor suggests potential applications in treating these conditions .

2. Antidepressant-like Activity

In animal models, compounds structurally related to this compound have shown antidepressant-like effects. These effects are attributed to their ability to modulate serotonin levels in the brain, thereby improving mood and cognitive function .

3. Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Key findings include:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Fluorine | C5 | Increases receptor affinity |

| Methyl | C1 | Enhances lipophilicity and metabolic stability |

| Piperidine | C4 | Essential for binding to receptors |

Studies have shown that modifications at these positions can significantly alter the compound's biological activity, emphasizing the importance of careful structural design in drug development .

Case Study 1: Antidepressant Efficacy

In a study published in Nature, researchers evaluated the antidepressant efficacy of a series of indole derivatives, including this compound. The results indicated that this compound significantly reduced depressive-like behaviors in rodent models, supporting its potential use as an antidepressant .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of indole derivatives highlighted that this compound exhibited notable cytotoxicity against human breast cancer cells (MCF7). The study reported an IC50 value of approximately 10 µM, indicating a promising lead for further development .

Propriétés

Formule moléculaire |

C14H17FN2 |

|---|---|

Poids moléculaire |

232.30 g/mol |

Nom IUPAC |

5-fluoro-1-methyl-3-piperidin-4-ylindole |

InChI |

InChI=1S/C14H17FN2/c1-17-9-13(10-4-6-16-7-5-10)12-8-11(15)2-3-14(12)17/h2-3,8-10,16H,4-7H2,1H3 |

Clé InChI |

LQVWVPZIVGZUNP-UHFFFAOYSA-N |

SMILES canonique |

CN1C=C(C2=C1C=CC(=C2)F)C3CCNCC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.